molecular formula C13H17NO4 B12085302 BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE CAS No. 63991-22-0

BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE

Cat. No.: B12085302
CAS No.: 63991-22-0
M. Wt: 251.28 g/mol
InChI Key: SKRGPEBZTXSTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE: is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl alcohol moiety with a meta-hydroxy group and an alpha-((methylamino)methyl) substituent, further esterified with acetic acid to form diacetate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE typically involves multiple steps:

    Starting Material: The synthesis begins with benzyl alcohol.

    Hydroxylation: Introduction of the meta-hydroxy group can be achieved through electrophilic aromatic substitution using reagents like nitric acid followed by reduction.

    Aminomethylation: The alpha-((methylamino)methyl) group is introduced via Mannich reaction, involving formaldehyde and methylamine.

    Esterification: The final step involves esterification with acetic anhydride or acetyl chloride to form the diacetate ester.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Catalysts: Use of acid catalysts for esterification.

    Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.

    Purification: Employing distillation and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Serves as a precursor in the synthesis of drugs targeting neurological disorders.

Industry

    Polymer Production: Utilized in the production of specialty polymers with specific functional groups.

    Fragrance Industry: Employed in the synthesis of aromatic compounds for perfumes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)ETHYL)-, DIACETATE
  • BENZYL ALCOHOL, p-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE

Uniqueness

  • Structural Differences : The position of the hydroxy group and the nature of the alpha-substituent.
  • Functional Properties : Variations in reactivity and biological activity due to structural differences.

This detailed overview provides a comprehensive understanding of BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

63991-22-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate

InChI

InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3

InChI Key

SKRGPEBZTXSTCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.